

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl

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Abstract

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, commonly known as CBP, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its excellent hole-transporting properties, high triplet energy, and good thermal stability make it a cornerstone material, particularly as a host in phosphorescent organic light-emitting diodes (PhOLEDs). This technical guide provides an in-depth overview of the fundamental properties of CBP, including its synthesis, thermal, photophysical, and electrochemical characteristics. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their practical applications.

Molecular Structure and Synthesis

CBP is a bipolar molecule consisting of a biphenyl core functionalized with two carbazole moieties at the 4 and 4' positions. This structure endows the molecule with its characteristic electronic and charge-transport properties.

Caption: Molecular Structure of **4,4'-Bis(N-carbazolyl)-1,1'-biphenyl** (CBP).

Synthesis

CBP is commonly synthesized via an Ullmann coupling reaction. A typical synthesis involves the reaction of 4,4'-diiodobiphenyl with carbazole in the presence of a copper catalyst and a base, such as potassium carbonate, in a high-boiling point solvent like 1,3-diisopropylbenzene. The mixture is heated to reflux for an extended period. After cooling, the product is isolated and purified through filtration, recrystallization, and sometimes sublimation to achieve the high purity required for electronic applications.

Fundamental Properties

The fundamental properties of CBP are summarized in the tables below, followed by detailed experimental protocols for their determination.

General and Thermal Properties

Property	Value
Molecular Formula	C ₃₆ H ₂₄ N ₂
Molecular Weight	484.59 g/mol
Appearance	White to off-white powder
Melting Point (T _m)	283-286 °C
Glass Transition (T _g)	~110 °C
Decomposition (T _d)	> 400 °C (in N ₂)

Photophysical Properties

Property	Value (in solution/thin film)
Absorption Peak (λ _{abs})	~295 nm, ~340 nm (in Dichloromethane)[1]
Emission Peak (λ _{em})	~380 nm, ~400 nm
Triplet Energy (E _t)	2.56 - 2.6 eV[2]
Photoluminescence Quantum Yield (PLQY)	~30-40% (in thin film)

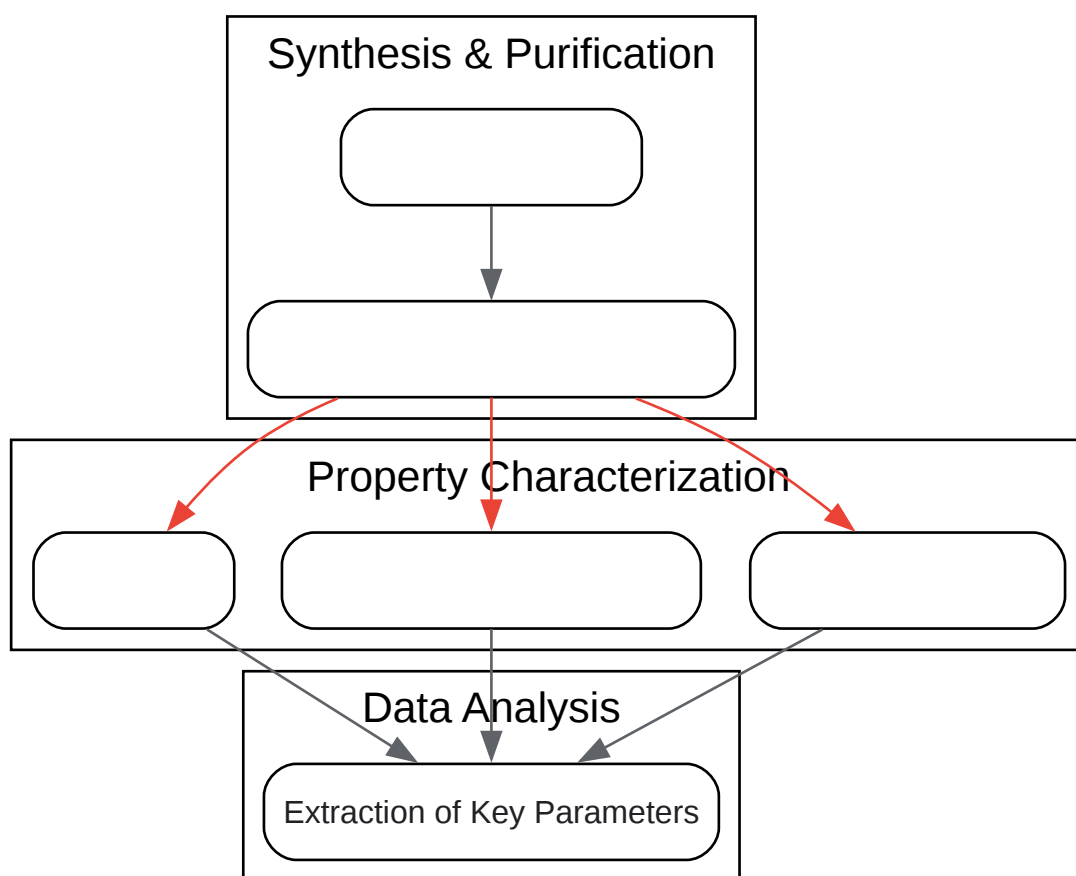
Electrochemical Properties

Property	Value (vs. Fc/Fc ⁺)
Highest Occupied Molecular Orbital (HOMO)	-5.5 to -5.7 eV
Lowest Unoccupied Molecular Orbital (LUMO)	-2.1 to -2.4 eV
Electrochemical Band Gap	~3.2 to 3.5 eV

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the fundamental properties of CBP.

Workflow for CBP Characterization



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Caption: General workflow for the synthesis and characterization of CBP.

Thermal Analysis: TGA and DSC

Objective: To determine the thermal stability, decomposition temperature (T_d), melting point (T_m), and glass transition temperature (T_g) of CBP.

Methodology:

- Thermogravimetric Analysis (TGA):
 - A small amount of the CBP sample (5-10 mg) is placed in a ceramic or platinum pan.
 - The pan is placed in the TGA furnace.
 - The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
 - The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.
- Differential Scanning Calorimetry (DSC):
 - A small amount of the CBP sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
 - The sample and reference pans are placed in the DSC cell.
 - The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, heating from room temperature to 300 °C, cooling to room temperature, and then reheating to 300 °C, all at a controlled rate (e.g., 10 °C/min).
 - The heat flow to the sample is measured relative to the reference. The melting point is identified as the peak of the endothermic event on the second heating scan, and the glass transition temperature is observed as a step-like change in the baseline.

Photophysical Characterization

Objective: To determine the absorption and emission spectra, and the photoluminescence quantum yield (PLQY) of CBP.

Methodology:

- UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
 - A dilute solution of CBP is prepared in a suitable solvent (e.g., dichloromethane or toluene). For thin-film measurements, a film of CBP is deposited on a quartz substrate.
 - The absorption spectrum is recorded using a UV-Vis spectrophotometer.
 - The photoluminescence spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is collected and analyzed.
- Photoluminescence Quantum Yield (PLQY):
 - The absolute method using an integrating sphere is commonly employed.
 - The sample (solution in a cuvette or a thin film) is placed inside the integrating sphere.
 - The excitation light is directed onto the sample, and the integrated intensity of the scattered excitation light and the emitted photoluminescence are measured.
 - A reference measurement is performed with a blank (solvent only or an empty substrate).
 - The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Electrochemical Characterization

Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of CBP.

Methodology:

- Cyclic Voltammetry (CV):

- A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
- A solution of CBP is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
- The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).
- The potential of the working electrode is swept linearly with time to a certain vertex potential and then reversed.
- The resulting current is measured as a function of the applied potential. The oxidation and reduction potentials of CBP are determined from the voltammogram.
- The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Conclusion

4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) remains a vital material in the advancement of organic electronics. Its well-balanced properties, including high thermal stability, a wide bandgap, and efficient hole transport, make it an ideal candidate for a variety of applications, most notably as a host material in PhOLEDs. The standardized experimental protocols outlined in this guide provide a robust framework for the consistent and reliable characterization of CBP and similar organic electronic materials, facilitating further research and development in this dynamic field.

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